![molecular formula C25H19FN4O B608921 Porcupine-IN-1 CAS No. 2036044-77-4](/img/structure/B608921.png)
Porcupine-IN-1
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Overview
Description
“Porcupine-IN-1” is a chemical compound with the molecular formula C25H19FN4O . It is related to the Porcupine (PORCN) family of proteins .
Molecular Structure Analysis
The molecular structure of “Porcupine-IN-1” is represented by the molecular formula C25H19FN4O . The exact mass is 410.15428940 g/mol .
Physical And Chemical Properties Analysis
“Porcupine-IN-1” has a molecular weight of 410.4 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 4. The Exact Mass is 410.15428940 g/mol and the Monoisotopic Mass is 410.15428940 g/mol .
Scientific Research Applications
Development of Highly Potent Inhibitors for Porcupine : This study by Wang et al. (2013) explores the structure-activity relationship of small molecules known as IWPs, identified as Porcupine inhibitors. Porcupine, a member of the membrane-bound O-acyltransferase family, catalyzes the palmitoylation of Wnt proteins, a process crucial for their secretion and activity. The research delves into the identification of subnanomolar inhibitors and reports on the effects of these inhibitors on Wnt-dependent developmental processes, including zebrafish posterior axis formation and kidney tubule formation (Wang et al., 2013).
Porcupine Inhibitors as Anti-Cancer Therapeutics : Shah et al. (2021) present a comprehensive review on Porcupine as a novel drug target for cancer treatment. The paper outlines the various biological functions of the Porcupine protein, part of the Wnt family, and its role in cell differentiation, proliferation, migration, and apoptosis. The inhibition of Porcupine prevents the palmitoylation of Wnt ligands, thus blocking Wnt transport to the extracellular membrane and controlling cell growth. The review details the potential of Porcupine inhibitors in treating cancers like colorectal, pancreatic, and hepatocellular carcinoma. It also discusses the status of these inhibitors in clinical trials, with specific mention of four molecules - LGK974, ETC159, CGX1321, and RXC004 - that have reached Phase I trials (Shah et al., 2021).
Mechanism of Action
- Role : Porcupine is essential for the release of all active Wnt-ligands. Inhibition of Porcupine affects signaling via both canonical and non-canonical pathways, both of which play crucial roles in disease progression .
Target of Action
Mode of Action
properties
IUPAC Name |
N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMFFTZBKYVUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Porcupine-IN-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.